ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-28583113 is a novel compound that acts as a potent antagonist of the transient receptor potential melastatin type 2 (TRPM2) cation channel. TRPM2 is activated by free intracellular adenosine diphosphate ribose and reactive oxygen species, and it plays a significant role in the pathophysiology of central nervous system disorders such as neuropathic pain, bipolar disorder, and Alzheimer’s disease .
Preparation Methods
The synthesis of JNJ-28583113 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound has been synthesized and tested in vitro for its pharmacological properties .
Chemical Reactions Analysis
JNJ-28583113 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidative products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its pharmacological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JNJ-28583113 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the TRPM2 cation channel and its role in various biochemical pathways.
Biology: JNJ-28583113 is employed in research to understand the mechanisms of cell death, cytokine release, and oxidative stress in microglia.
Medicine: The compound has potential therapeutic applications in treating central nervous system disorders such as neuropathic pain, bipolar disorder, and Alzheimer’s disease.
Industry: JNJ-28583113 is used in the development of new pharmacological agents targeting TRPM2
Mechanism of Action
JNJ-28583113 exerts its effects by antagonizing the TRPM2 cation channel. This inhibition blocks the phosphorylation of glycogen synthase kinase 3 alpha and beta subunits, protecting cells from oxidative stress-induced cell death and reducing cytokine release in response to pro-inflammatory stimuli. The compound is brain-penetrant but is rapidly metabolized in vivo, indicating the need for further optimization for systemic dosing .
Comparison with Similar Compounds
Similar compounds to JNJ-28583113 include other TRPM2 antagonists such as tatM2NX. While both compounds inhibit TRPM2, JNJ-28583113 has shown superior in vitro pharmacology but requires optimization for in vivo applications. TatM2NX, on the other hand, has demonstrated potent antagonistic effects with an IC50 of 396 nanomolar .
Similar Compounds
Properties
Molecular Formula |
C19H21F3N2O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C19H21F3N2O2/c1-2-26-17(25)12-24-16-7-5-3-4-6-15(16)18(23-24)13-8-10-14(11-9-13)19(20,21)22/h8-11H,2-7,12H2,1H3 |
InChI Key |
WOERTJPEDOUEDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCCCC2)C(=N1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.